molecular formula C8H6N2O3S B3224546 7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid CAS No. 123419-87-4

7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid

Cat. No.: B3224546
CAS No.: 123419-87-4
M. Wt: 210.21 g/mol
InChI Key: QNCWUYLWOGLQII-UHFFFAOYSA-N
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Description

7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS 123419-87-4) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of fused heterocycles recognized for their diverse biological potential. Recent scientific literature highlights that the thiazolo[3,2-a]pyrimidine core is a promising scaffold for developing novel inhibitors against therapeutic targets. Specifically, derivatives have been investigated as potent inhibitors of HIV-1 Ribonuclease H (RNase H), a validated target for antiretroviral therapy, with studies showing they function by chelating magnesium ions in the enzyme's active site . Concurrently, this structural class has demonstrated significant activity as inhibitors of human acetylcholinesterase (AChE), presenting a research avenue for neurodegenerative conditions such as Alzheimer's disease . The structure is readily modifiable, allowing for optimization of interactions with biological targets . Our product is supplied as a high-purity building block to support advanced research and development in these areas. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-5(7(12)13)6(11)10-2-3-14-8(10)9-4/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCWUYLWOGLQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route involves the cyclocondensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes. The reaction is usually carried out in isopropyl alcohol at 20°C under ultrasonic activation.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

Anti-inflammatory Activities

Research has demonstrated that derivatives of 7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid exhibit notable anti-inflammatory properties. A study synthesized several new methyl esters of this compound and evaluated their anti-inflammatory effects. Among the tested compounds, some showed moderate anti-inflammatory activity comparable to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) .

Table 1: Anti-inflammatory Activity of Derivatives

Compound IDStructureDose (mg/kg)Activity Level
1b-100Moderate
1c-100Moderate
4a-100Moderate
4c-100Moderate

Synthesis Processes

The synthesis of this compound typically involves the reaction of thiazole derivatives with chloroacetic acid and appropriate aldehydes. This method allows for the creation of various substituted phenyl compounds, expanding the library of potential pharmaceutical agents derived from this core structure .

Potential Therapeutic Uses

The unique structural features of this compound suggest its potential in treating various diseases beyond inflammation. The thiazolo-pyrimidine scaffold is known for its biological activity, making it a candidate for further investigation in areas such as:

  • Antimicrobial Activity : Preliminary studies indicate that certain derivatives may possess antimicrobial properties, warranting further exploration.
  • Anticancer Properties : Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation, suggesting a role in cancer therapy.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound. For instance:

  • A study published in PubMed highlighted the synthesis of various thiazolo-pyrimidine derivatives and their pharmacological evaluation, confirming their anti-inflammatory effects .
  • Another research effort focused on modifying the carboxylic acid moiety to enhance solubility and bioavailability, leading to improved therapeutic profiles.

Mechanism of Action

The mechanism by which 7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis. Further research is needed to fully elucidate the detailed mechanisms.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Compound Name Substituents/Modifications Key Functional Groups Biological Activity Reference
Target Compound 7-methyl, 5-oxo, 6-carboxylic acid Carboxylic acid, keto, methyl Anti-liver fibrosis
5-(4-Methoxyphenyl)-3,7-diphenyl analog 4-methoxyphenyl, diphenyl substituents Acetylated ester, aryl groups Antimicrobial (85–89% yield)
Ethyl 5-(4-Bromophenyl)-7-methyl analog 4-bromophenyl, ethyl ester Bromine, ester Crystallography studies
3-(4-Methoxyphenyl)-5-phenyl ester 4-methoxyphenyl, ethyl ester Ester, methoxy Acetylcholinesterase inhibition
2-Benzylidene derivatives Benzylidene group at position 2 Aldehyde-derived substituent Anti-inflammatory (carrageenan test)
H5-23 (anti-biofilm agent) 4-chlorophenyl, furan-2-ylmethylene Chlorine, ester Anti-biofilm (Staphylococcus)

Key Observations :

  • Carboxylic Acid vs.
  • Substituent Effects : Halogenated phenyl groups (e.g., bromo in , chloro in ) improve antimicrobial and biofilm inhibition activities. Methoxy groups () enhance aromatic interactions in enzyme inhibition.

Physicochemical Properties

Property Target Compound Ethyl Ester () 5-Oxo analog ()
Molecular Weight 210.21 423.6 (derivative in ) 196.186
Melting Point Not reported 205–206°C Not reported
Solubility Likely polar (acid) Moderate (ester) Low (non-polar substituents)

Biological Activity

7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C₉H₇N₃O₃S
  • Molecular Weight : 225.23 g/mol
  • InChIKey : UPPPMRSHTNROCH-UHFFFAOYSA-N

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thiazolo[3,2-A]pyrimidine derivatives. Specifically, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes:

CompoundCOX-2 IC₅₀ (μmol)Comparison DrugComparison Drug IC₅₀ (μmol)
This compound0.04 ± 0.09Celecoxib0.04 ± 0.01

This data indicates that the compound exhibits comparable potency to established anti-inflammatory drugs like celecoxib .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes critical in metabolic pathways:

  • Dihydrofolate Reductase (DHFR) : A study indicated that related pyrimidine derivatives inhibit DHFR with high affinity, which is crucial for the synthesis of nucleotides necessary for DNA replication and repair .
  • Acetylcholinesterase Inhibition : Research has shown that derivatives of this compound can act as acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's .

Study on Anti-inflammatory Effects

A study conducted on carrageenan-induced paw edema in rats demonstrated that the thiazolo[3,2-A]pyrimidine derivatives significantly reduced inflammation compared to indomethacin, a standard anti-inflammatory drug. The effective doses (ED₅₀) were calculated as follows:

CompoundED₅₀ (μM)Comparison DrugED₅₀ (μM)
Thiazolo Derivative A11.60Indomethacin9.17
Thiazolo Derivative B8.23Indomethacin9.17
Thiazolo Derivative C9.47Indomethacin9.17

These findings suggest that certain derivatives may offer enhanced anti-inflammatory efficacy compared to traditional therapies .

The biological activity of this compound is largely attributed to its structural features which allow it to interact effectively with target enzymes:

  • COX Inhibition : The presence of the thiazole and pyrimidine rings facilitates binding to the active site of COX enzymes, thereby inhibiting their activity and reducing prostaglandin synthesis.
  • Electrophilic Nature : The keto group in the structure may enhance reactivity towards nucleophilic sites on target proteins, leading to effective inhibition of enzymatic activity.

Q & A

Q. What are the optimal synthetic routes for 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid?

The synthesis typically involves cyclocondensation reactions using precursors like 3,4-dihydropyrimidine-2-thiones and electrophilic reagents (e.g., α-bromo ketones or chloroacetic acid) under reflux with a base such as potassium carbonate . For example, a validated protocol includes refluxing in acetic acid/acetic anhydride (1:1) with sodium acetate for 8–10 hours, yielding ~78% product after recrystallization from ethyl acetate . Key considerations include solvent selection (polar aprotic solvents enhance reactivity) and reaction time optimization to minimize side products.

Q. How can the structural integrity of this compound be confirmed?

Use a combination of spectroscopic and crystallographic methods :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify the thiazolo[3,2-a]pyrimidine core and substituent positions.
  • X-ray diffraction : Resolve spatial conformation, as seen in ethyl ester analogs where the thiazole ring adopts a flattened boat conformation with dihedral angles up to 80.94° relative to substituent benzene rings .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

The thiazolo[3,2-a]pyrimidine scaffold exhibits broad bioactivity , including:

  • Antimicrobial : Inhibition of bacterial/fungal enzymes via thiazole-pyrimidine interactions.
  • Anticancer : Cytotoxicity assays against tumor cell lines (e.g., MCF-7) through kinase inhibition .
  • Anti-inflammatory : COX-2 suppression in murine models . Standard protocols involve in vitro enzyme assays (e.g., IC50_{50} determination) followed by in vivo efficacy studies.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Focus on substituent modulation :

  • Electron-withdrawing groups (e.g., Cl, NO2_2) at the 2-position enhance antimicrobial activity by increasing electrophilicity .
  • Hydrophobic substituents (e.g., phenyl, benzylidene) at the 7-position improve membrane permeability, as shown in analogs with 4-fluorophenyl groups .
  • Methoxy groups on benzylidene moieties alter electronic properties, affecting binding to targets like DNA gyrase . Use molecular docking (AutoDock Vina) and MD simulations to validate interactions .

Q. How should researchers resolve contradictions in reported bioactivity data?

Contradictions often arise from experimental variability (e.g., cell line specificity, assay conditions). Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature) .
  • Orthogonal validation : Cross-check cytotoxicity results with apoptosis assays (e.g., Annexin V staining) .
  • Meta-analysis : Compare data across analogs (e.g., 2-methyl vs. 7-methyl derivatives) to identify trends in substituent effects .

Q. What advanced methodologies are recommended for mechanistic studies?

  • Kinetic assays : Determine inhibition constants (KiK_i) for enzyme targets (e.g., kinases) using stopped-flow spectroscopy .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and target proteins .
  • Cryo-EM/X-ray crystallography : Resolve binding modes in enzyme-inhibitor complexes, as demonstrated for thiazolo[3,2-a]pyrimidine derivatives bound to bacterial topoisomerase IV .

Q. How can synthetic byproducts or degradation products be characterized?

Employ HPLC-MS/MS for impurity profiling:

  • Gradient elution : Use C18 columns with acetonitrile/water (0.1% formic acid) to separate derivatives.
  • Fragmentation patterns : Identify common byproducts (e.g., hydrolyzed esters or decarboxylated analogs) .
  • Stability studies : Accelerated degradation under heat/light to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid

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